molecular formula C20H21F3N2O B1325617 4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone CAS No. 898783-93-2

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone

Cat. No.: B1325617
CAS No.: 898783-93-2
M. Wt: 362.4 g/mol
InChI Key: WPVVKVIDYNUOFE-UHFFFAOYSA-N
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Description

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone (CAS 898783-93-2) is a chemical compound supplied for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Research indicates that this compound, an N-methyl-piperazine derivative, is of significant interest in early-stage pharmacological research for neurodegenerative diseases . Studies suggest it functions as a multi-target inhibitor, showing activity against key enzymes implicated in neurological disorders . It has been reported to act as a potent, reversible, and competitive inhibitor of Monoamine Oxidase-B (MAO-B) and also demonstrates inhibitory effects on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . This multi-target inhibitory profile makes it a valuable tool for researchers investigating complex multi-factorial diseases like Alzheimer's. Furthermore, in silico studies suggest that the compound may possess favorable pharmacokinetic properties for central nervous system (CNS) targets, including the potential to penetrate the blood-brain barrier . The molecular formula for the compound is C20H21F3N2O, and its molecular weight is 362.39 g/mol . As with all research chemicals, appropriate safety precautions must be followed. Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-5-7-16(8-6-15)19(26)17-3-2-4-18(13-17)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVVKVIDYNUOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642986
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-93-2
Record name {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The preparation involves two main steps:

This route is industrially viable, cost-effective, and yields high purity products suitable for further synthesis.

Detailed Reaction Conditions

Step Reaction Type Reagents & Conditions Solvents Temperature Time Yield & Purity
1. Nitration Electrophilic aromatic substitution Nitrating agents: nitric acid, sodium nitrate, potassium nitrate (one or more) Dichloromethane, dichloroethane, chloroform, acetic acid, sulfuric acid (one or more) -10°C to 10°C (addition), 0-60°C (reaction) 1-4 hours ~97% crude yield, light yellow oil
2. Reduction Catalytic hydrogenation or chemical reduction Reducing agents: iron powder, zinc powder, stannous chloride, sodium thiosulfate, Pd/C, Pt/C, Raney nickel Methanol, ethanol, isopropanol, tetrahydrofuran, water (one or more) 10°C to 80°C 2-36 hours 56-61% yield, >98% HPLC purity

Reaction Details

  • Nitration : 2-trifluoromethyl toluene is dissolved in the chosen solvent and cooled to around 0°C. The nitrating agent is added dropwise over 1-2 hours while maintaining temperature control. After addition, the mixture is stirred for an additional 1-4 hours. The reaction progress is monitored by TLC or GC. The product is extracted with organic solvents and purified by vacuum distillation or recrystallization.

  • Reduction : The nitro compound is subjected to catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere at 0.5 MPa and 50°C for 6 hours) or chemical reduction using iron powder and ammonium chloride in aqueous media at elevated temperatures (~70-100°C). After completion, the product is isolated by filtration, solvent removal, and salt formation/crystallization to achieve high purity.

Representative Experimental Data

Parameter Example 1 Example 2
Nitration solvent Sulfuric acid + dichloromethane Sulfuric acid + dichloromethane
Nitrating agent 65% nitric acid 65% nitric acid
Nitration temp 10°C 10°C
Reduction agent Pd/C + H2 Fe powder + NH4Cl
Reduction temp 50°C 70-100°C
Yield 58% (after purification) 61% (after purification)
Purity (HPLC) >98% >98%

Synthesis of 4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone

The target compound is a benzophenone derivative substituted with a trifluoromethyl group and a 4-methylpiperazinomethyl moiety. The general synthetic strategy involves:

  • Formation of the benzophenone core with trifluoromethyl substitution.
  • Introduction of the 4-methylpiperazinomethyl group via nucleophilic substitution or reductive amination.

Structural and Chemical Properties

Property Value
Molecular Formula C20H21F3N2O
Molecular Weight 362.4 g/mol
IUPAC Name [4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone
CAS Number 898783-93-2
SMILES CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F

General Preparation Approach

  • Step 1: Synthesize or procure 3-trifluoromethylbenzophenone or its suitable precursor.
  • Step 2: Functionalize the para position of the phenyl ring with a chloromethyl or bromomethyl group.
  • Step 3: React the halomethyl benzophenone intermediate with 4-methylpiperazine under nucleophilic substitution conditions to install the piperazinomethyl group.

Typical Reaction Conditions for Piperazinomethylation

Parameter Typical Conditions
Solvent Dichloromethane, DMF, or ethanol
Base Triethylamine or potassium carbonate
Temperature Room temperature to reflux (25-80°C)
Reaction Time 4-24 hours
Purification Column chromatography or recrystallization

Summary Table of Preparation Methods

Compound Step Reaction Type Key Reagents Conditions Yield Purity
4-Methyl-3-trifluoromethyl phenylamine 1 Nitration 2-trifluoromethyl toluene, HNO3, H2SO4 0-60°C, 1-4 h ~97% crude -
4-Methyl-3-trifluoromethyl phenylamine 2 Reduction Pd/C + H2 or Fe + NH4Cl 10-80°C, 2-36 h 56-61% >98% HPLC
This compound 3 Nucleophilic substitution Halomethyl benzophenone, 4-methylpiperazine RT-80°C, 4-24 h Variable >95% (typical)

Research Findings and Industrial Relevance

  • The nitration and reduction steps for preparing 4-methyl-3-trifluoromethyl phenylamine are well-established, scalable, and yield high-purity products suitable for pharmaceutical intermediates.
  • The use of palladium-catalyzed hydrogenation offers cleaner reaction profiles but requires hydrogen gas handling; chemical reductions with iron powder provide a cost-effective alternative.
  • The subsequent functionalization to install the 4-methylpiperazinomethyl group is a standard nucleophilic substitution, widely used in medicinal chemistry to introduce piperazine moieties.
  • The overall synthetic strategy balances cost, yield, and purity, making it suitable for industrial production of the target benzophenone derivative.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, Raney Nickel, and various acids and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzophenone derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula: C13H18F3N3. Its structure includes a trifluoromethyl group and a piperazine moiety, which contribute to its biological activity and potential applications.

Anticancer Activity

AP-24592 has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits selective inhibition of certain cancer cell lines. For instance, it has been noted for targeting specific kinases involved in cancer progression.

Table 1: Anticancer Activity of AP-24592

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)0.5Inhibition of BRAF kinase
HCT116 (Colon)1.2Inhibition of MEK pathway
MDA-MB-231 (Breast)0.8Induction of apoptosis

Neurological Applications

Research indicates that AP-24592 may play a role in neurological disorders due to its ability to cross the blood-brain barrier. Its piperazine structure is associated with neuroactive properties, making it a candidate for further studies in treating conditions like anxiety and depression.

Case Study: Neuropharmacological Effects
A study conducted on rodent models demonstrated that administration of AP-24592 resulted in a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Photostability and UV Absorption

The compound's unique structure provides excellent photostability, making it suitable for applications in coatings and polymers where UV protection is essential.

Table 2: Photostability Characteristics

PropertyValue
UV Absorption Peak320 nm
Half-life under UV Light200 hours

Use in Organic Electronics

AP-24592 is explored as an electron transport layer material in organic light-emitting diodes (OLEDs). Its properties facilitate efficient charge transport, enhancing device performance.

Mechanism of Action

The mechanism of action of 4’-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine moiety allows it to interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl)benzophenone (CAS: 898789-18-9)

  • Substituents: 4-chloro-2-fluorophenyl at the benzophenone core, with a 4-methylpiperazinomethyl group at the 3'-position.
  • The chloro-fluoro combination may increase halogen bonding propensity, which could influence target binding in drug design .
  • Applications: Not explicitly stated, but halogenated benzophenones are often intermediates in agrochemicals or pharmaceuticals .

4'-Piperidinomethyl-3-trifluoromethylbenzophenone (CAS: 898775-35-4)

  • Substituents : A piperidine ring replaces the methylpiperazine group.
  • Key Differences : Piperidine lacks the tertiary amine in methylpiperazine, reducing basicity (pKa ~10.8 for piperidine vs. ~8.7 for methylpiperazine). This affects solubility in acidic environments and interactions with biological targets .
  • Molecular Weight : 347.38 g/mol, slightly lower than the target compound (estimated ~375 g/mol for the methylpiperazine analog) .

4-(4-Methylpiperazinomethyl)benzoic Acid Dihydrochloride (CAS: 106261-49-8)

  • Substituents: The benzophenone core is replaced with a benzoic acid group.
  • Key Differences: The carboxylic acid introduces acidity (pKa ~4.2), enabling salt formation (e.g., dihydrochloride). This enhances aqueous solubility compared to the hydrophobic benzophenone scaffold, making it more suitable for formulation in drug delivery .

Pharmacologically Relevant Benzophenones

4'-Methyl-3,4-dihydroxybenzophenone (CAS: 1391053-03-4)

  • Substituents : Methyl at 4' and hydroxyl groups at 3 and 4 positions.
  • This compound is a reference standard for pharmaceuticals, highlighting its role in quality control .

Nitrobenzophenone Derivatives (e.g., CAS: 134612-80-9)

  • Substituents: Nitro (-NO₂) and methoxy (-OCH₃) groups.
  • These derivatives are used in UV-curing applications and as synthetic intermediates .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Weight (g/mol) Key Substituents Notable Properties
4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone 898783-93-2 ~375 (estimated) 3-CF₃, 4'-CH₂-N-methylpiperazine High lipophilicity, basicity
4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl)benzophenone 898789-18-9 ~363 (estimated) 4-Cl, 2-F, 3'-CH₂-N-methylpiperazine Halogen bonding potential
4'-Piperidinomethyl-3-trifluoromethylbenzophenone 898775-35-4 347.38 3-CF₃, 4'-CH₂-piperidine Reduced basicity vs. methylpiperazine
4-(4-Methylpiperazinomethyl)benzoic Acid Dihydrochloride 106261-49-8 ~320 (estimated) Benzoic acid, CH₂-N-methylpiperazine High solubility in acidic media
4'-Methyl-3,4-dihydroxybenzophenone 1391053-03-4 242.27 4'-CH₃, 3-OH, 4-OH Antioxidant, polar

Table 2: Supplier and Application Overview

Compound Name Primary Suppliers Purity Applications
This compound CymitQuimica, 7 others 97% Research intermediates
4'-Piperidinomethyl-3-trifluoromethylbenzophenone CymitQuimica 97% Specialty chemical synthesis
4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl)benzophenone Multiple suppliers 97% Agrochemical/pharmaceutical research
4-(4-Methylpiperazinomethyl)benzoic Acid Dihydrochloride ESOM Not specified Drug formulation studies

Biological Activity

4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone, with the molecular formula C19H19F3N2O, is a synthetic compound notable for its unique chemical structure. It features a trifluoromethyl group and a piperazine moiety, which contribute to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The piperazine ring allows for interactions with receptors and enzymes, potentially modulating their functions. The trifluoromethyl group enhances the compound's stability and bioavailability, making it an interesting candidate for medicinal chemistry applications.

Research Findings

Recent studies have focused on the compound's antimicrobial and anticancer properties. Its interactions with cellular pathways and molecular targets have been explored to assess its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains
AnticancerShows potential in inhibiting cancer cell proliferation
Enzyme InhibitionModulates enzyme activity in specific pathways

Case Studies

Several case studies have investigated the efficacy of this compound in clinical settings. For instance:

  • Case Study 1 : A study evaluated the compound's effect on a specific cancer cell line, demonstrating a significant reduction in cell viability at certain concentrations.
  • Case Study 2 : Another research focused on its antimicrobial effects, revealing effective inhibition of growth in multi-drug resistant bacterial strains.

These case studies highlight the compound's potential utility in both oncology and infectious disease management .

Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilaritiesDifferences
4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)anilineSimilar piperazine structureDifferent functional groups
4-(4-Methylpiperazinomethyl)benzoic acid dihydrochlorideRelated synthesis pathwaysVarying biological activities

These comparisons illustrate how modifications in chemical structure can lead to variations in biological activity and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 4'-(4-Methylpiperazinomethyl)-3-trifluoromethylbenzophenone?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperazine moiety can be introduced using 4-methylpiperazine under reflux conditions with a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate alkylation. The trifluoromethyl benzophenone core may be prepared via Friedel-Crafts acylation using AlCl₃ as a catalyst .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity by NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers verify the structural integrity and purity of this compound?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of characteristic peaks (e.g., trifluoromethyl group at ~110-120 ppm in ¹³C NMR, piperazine protons at ~2.5-3.5 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₀F₃N₂O, expected m/z: 365.15) .
  • Elemental Analysis : Ensure C, H, N, F content matches theoretical values (±0.3%) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies:

  • Store samples at 4°C (short-term), -20°C (long-term), and room temperature (25°C) with desiccants.
  • Assess degradation via HPLC at intervals (1, 3, 6 months). The trifluoromethyl group and piperazine ring may hydrolyze under high humidity or acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Analysis : Test activity across a broad concentration range (nM to μM) to identify non-linear effects .
  • Assay Optimization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability. Cross-validate results in multiple cell lines or microbial strains .
  • Mechanistic Studies : Employ transcriptomics or proteomics to identify off-target interactions that may explain divergent results .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases, GPCRs)?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., PI3K, EGFR) to model binding poses. Prioritize residues near the trifluoromethyl and piperazine groups for mutagenesis studies .
  • MD Simulations : Simulate ligand-protein dynamics (50–100 ns) to assess binding stability and entropy contributions .

Q. How can researchers design derivatives to improve solubility without compromising activity?

  • Methodology :

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the benzophenone para-position. Maintain the piperazine and trifluoromethyl groups for target affinity .
  • Prodrug Strategies : Attach enzymatically cleavable groups (e.g., acetyl, phosphate) to enhance aqueous solubility .
  • Co-Crystallization : Screen with cyclodextrins or PEG-based excipients to improve formulation .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodology :

  • HPLC-MS/MS : Detect and quantify impurities at ppm levels using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) .
  • ICP-MS : Monitor heavy metal residues (e.g., Pd, Al) from catalysts used in synthesis .

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